1-(4-Chlorobutyl)indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(4-chlorobutyl)indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN/c13-8-3-4-9-14-10-7-11-5-1-2-6-12(11)14/h1-2,5-7,10H,3-4,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJGZIIKWAHAFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN2CCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10491945 | |
| Record name | 1-(4-Chlorobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61205-54-7 | |
| Record name | 1-(4-Chlorobutyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10491945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 4 Chlorobutyl Indole
Direct N-Alkylation Strategies of Indole (B1671886)
Direct N-alkylation relies on the nucleophilic character of the indole nitrogen. After deprotonation by a suitable base, the resulting indolide anion attacks an electrophilic alkylating agent. The choice of reagents, reaction conditions, and catalysts is crucial for achieving high regioselectivity for N-alkylation over the competing C-3 alkylation.
The most straightforward method for introducing the 4-chlorobutyl group onto the indole nitrogen is through reaction with a dihalogenated butane, such as 1-bromo-4-chlorobutane (B103958) or 1,4-dichlorobutane (B89584). vulcanchem.com In these reagents, the bromine atom is a better leaving group than the chlorine atom, allowing for a selective reaction at the C-Br bond while leaving the C-Cl bond intact for potential further functionalization. rsc.orgsemanticscholar.org Similarly, when using 1,4-dichlorobutane, conditions can be optimized to favor mono-alkylation over the formation of a bis(indolyl)butane byproduct. rsc.org
The success of N-alkylation of indole is highly dependent on the reaction conditions, particularly the choice of base and solvent. The base is required to deprotonate the N-H of indole, generating the nucleophilic indolide anion. Common bases used for this purpose include potassium hydroxide (B78521) (KOH), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). beilstein-journals.orgresearchgate.netresearchgate.net
The solvent plays a critical role in modulating the reactivity and regioselectivity of the indolide anion. Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are known to favor N-alkylation. researchgate.net These solvents effectively solvate the cation of the base (e.g., K⁺, Na⁺), leaving a "naked" and highly reactive indolide anion that preferentially attacks the alkyl halide at the nitrogen position. researchgate.net In contrast, less polar solvents may lead to a higher proportion of C-3 alkylation. The solubility of the base in the chosen solvent is also a key factor; for instance, the poor solubility of Cs₂CO₃ in solvents like toluene (B28343) or 1,4-dioxane (B91453) can hinder the reaction. beilstein-journals.org A patented process describes using a two-phase system consisting of an aqueous solution of an alkali metal hydroxide and a water-immiscible organic solvent like toluene, which dissolves the N-alkyl indole product. google.com
| Parameter | Reagent/Condition | Effect on N-Alkylation | Source(s) |
| Base | KOH, NaH, Cs₂CO₃ | Generates indolide anion for nucleophilic attack. | beilstein-journals.orgresearchgate.netresearchgate.net |
| Solvent | DMSO, DMF | Favors selective N-alkylation by solvating the counter-ion. | researchgate.net |
| Solvent | Toluene, THF | May lead to lower selectivity or require phase-transfer catalysts. | beilstein-journals.orgresearchgate.net |
| System | Aqueous NaOH / Toluene | Two-phase system where the product dissolves in the organic layer. | google.com |
To improve reaction efficiency, especially in biphasic or less polar solvent systems, additives like phase-transfer catalysts (PTCs) are often employed. Tetrabutylammonium (B224687) bromide (TBAB) is a prominent example of a PTC used in alkylation reactions. nih.gov TBAB facilitates the transfer of the hydroxide or indolide anion from the aqueous or solid phase to the organic phase where the alkylating agent resides. nih.gov This enhances the reaction rate and allows the use of milder conditions. nih.govacs.org
Beyond its role as a PTC, TBAB can also act as an activator or co-catalyst even in homogeneous, non-phase transfer conditions. nih.govacs.org Its presence can significantly accelerate the rate of substitution reactions, leading to higher yields in shorter reaction times. nih.gov For instance, TBAB has been successfully used to promote the alkylation of various N-heterocycles, including indoles. nih.govnih.govbeilstein-journals.org In some protocols, molten TBAB itself can serve as an ionic liquid reaction medium. arabjchem.org
| Additive/Catalyst | Role | Reaction System | Outcome | Source(s) |
| Tetrabutylammonium Bromide (TBAB) | Phase-Transfer Catalyst | Biphasic (e.g., aq. NaOH/organic) | Facilitates anion transfer, increases reaction rate. | nih.govbeilstein-journals.org |
| Tetrabutylammonium Bromide (TBAB) | Activator/Co-catalyst | Homogeneous | Promotes substitution, improves yield and reaction time. | nih.govacs.org |
Modern synthetic chemistry increasingly relies on catalytic methods to achieve higher efficiency, selectivity, and sustainability. Both transition metal catalysts and organocatalysts have been developed for the N-alkylation of indoles.
Various transition metals, including nickel, manganese, palladium, and rhodium, have been shown to catalyze the alkylation of indoles. rsc.orgorganic-chemistry.orgmdpi.comnih.gov While some nickel-catalyzed systems using 1-bromo-4-chlorobutane have been reported to yield C-alkylated products, the regioselectivity of such reactions is highly sensitive to the reaction parameters. rsc.orgsemanticscholar.org For example, manganese-catalyzed dehydrogenative alkylation can be switched from C3-selective in toluene to N-selective in a polar protic solvent like 2,2,2-trifluoroethanol (B45653) (TFE). organic-chemistry.org Similarly, palladium-catalyzed allenylic alkylation can be directed to either the N1 or C3 position by tuning the base and solvent. bohrium.com
These catalytic systems typically involve the formation of a metal-indolide species or activation of the alkyl halide. For instance, a common nickel catalyst system is (thf)₂NiBr₂ with a bipyridine (bpy) ligand and a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.orgresearchgate.net While this specific system was reported for C-alkylation, the underlying principle of tuning ligand and solvent environments can be applied to direct the reaction towards the desired N-alkylation product. organic-chemistry.orgbohrium.com
| Metal Catalyst System | Typical Conditions | Target | Source(s) |
| (thf)₂NiBr₂ / bpy | LiHMDS, Toluene | C2-Alkylation (can be tuned for N-alkylation) | rsc.orgsemanticscholar.orgresearchgate.net |
| Manganese Complex | CsOH·H₂O, TFE (for N-alkylation) | N-Alkylation | organic-chemistry.org |
| Palladium / Chiral Ligand | Cs₂CO₃, MeCN (for N-alkylation) | N-Alkylation | bohrium.com |
| Rhodium Complexes | Various | Indole Functionalization | nih.gov |
| Copper Complexes | Various | Indole Alkylation | researchgate.net |
Organocatalysis presents a metal-free alternative for indole alkylation. These methods often focus on asymmetric synthesis, employing chiral small molecules to induce stereoselectivity. organic-chemistry.org Chiral phosphoric acids, for example, have emerged as powerful catalysts for various transformations, including the N-alkylation of indole derivatives through cascade reactions. mdpi.comrsc.org These catalysts typically function by activating the electrophile or by controlling the geometry of the transition state.
While many organocatalytic methods target the C-3 position of indole using α,β-unsaturated carbonyl compounds as electrophiles, organic-chemistry.org specific protocols for N-alkylation have been developed. For instance, the asymmetric N-alkylation of indole-2-carbaldehydes with α,β-unsaturated aldehydes has been achieved using an organocatalytic approach. nih.gov The fundamental principle involves the reversible formation of a reactive species (e.g., an iminium ion from the electrophile) which then reacts with the indole nucleophile in a controlled manner. organic-chemistry.org
Regioselectivity and Chemoselectivity in N-Alkylation vs. C-Alkylation
The alkylation of indole is a fundamental transformation that can occur at several positions, primarily at the N-1 nitrogen atom (N-alkylation) or the C-3 carbon atom (C-alkylation). The indole anion is an ambident nucleophile, meaning it has two reactive sites, and controlling the regioselectivity of the alkylation is a significant challenge in synthetic chemistry. nih.gov The outcome of the reaction is governed by a delicate interplay of several factors, including the choice of base, solvent, counter-ion, and the nature of the alkylating agent. semanticscholar.org
Key Factors Influencing Regioselectivity:
Counter-ion and Solvent: The nature of the metal counter-ion of the indolyl salt is crucial. In a solvent like tetrahydrofuran (B95107) (THF), using a potassium salt with an alkyl iodide can lead to exclusive N-alkylation, whereas lithium and sodium salts may produce a mixture of N- and C-alkylation products. semanticscholar.org Dipolar aprotic solvents such as dimethylformamide (DMF) generally favor N-alkylation because they promote the dissociation of the indolyl salt. semanticscholar.org
Catalyst Systems: Modern catalytic methods offer precise control over regioselectivity. For instance, a manganese catalyst can selectively promote either C3- or N-alkylation of indoles simply by changing the solvent. researchgate.net In a non-polar solvent like toluene, C3-alkylation is favored, while a polar protic solvent like 2,2,2-trifluoroethanol (TFE) directs the reaction towards N-alkylation. researchgate.net Similarly, copper hydride (CuH) catalyzed reactions can be guided by specific ligands to yield either N- or C3-alkylated indoles with high selectivity. nih.gov
Reaction Mechanism: The mechanism can be tuned to favor one isomer over the other. Nickel-catalyzed "borrowing hydrogen" methods, which use alcohols as alkylating agents, have been developed for the chemoselective C3-alkylation of indoles. nih.gov In contrast, unique reaction environments, such as those in aqueous microdroplets, have been shown to favor N-alkylation in three-component Mannich-type reactions, which typically yield C-alkylation products in bulk solution. iucr.org
Table 1: Factors Influencing Regioselectivity of Indole Alkylation
| Factor | Condition for N-Alkylation | Condition for C-Alkylation | Source(s) |
| Counter-ion | Potassium (K+) | Lithium (Li+), Sodium (Na+) | semanticscholar.org |
| Solvent | Polar aprotic (e.g., DMF, DMSO); Polar protic (e.g., TFE with Mn catalyst) | Non-polar (e.g., Toluene with Mn catalyst) | semanticscholar.orgresearchgate.net |
| Catalyst/Ligand | CuH with DTBM-SEGPHOS ligand | CuH with Ph-BPE ligand; Nickel catalysts; B(C6F5)3 | nih.govnih.govscispace.com |
| Reaction Type | Phase-transfer catalysis; Microdroplet reactions | Fischer Indole Synthesis; Friedel-Crafts alkylation | iucr.orgbjbs.com.br |
Synthesis of Substituted 1-(4-Chlorobutyl)indole Derivatives
The this compound scaffold can be further diversified either by starting with a pre-functionalized indole or by modifying the indole core after the N-alkylation step.
N-Alkylation of Substituted Indoles (e.g., 1-(4-Chlorobutyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole)
A key strategy for synthesizing complex derivatives involves the N-alkylation of an already substituted indole ring. An example is the synthesis of fluorescent probes for biological receptors, where a functional group is present at the C-6 position.
In one pathway, the synthesis begins with the protection of an amine group at the C-6 position of the indole ring. This can be achieved by reacting 6-amino-1H-indole with 2,5-hexanedione, which forms a 2,5-dimethyl-1H-pyrrol-1-yl protecting group at the C-6 position. bjbs.com.br The resulting substituted indole (6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole) is then subjected to N-alkylation. The reaction with 1-bromo-4-chlorobutane, facilitated by a base such as potassium hydroxide (KOH) and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), selectively introduces the 4-chlorobutyl chain onto the indole nitrogen, yielding the target compound, 1-(4-chlorobutyl)-6-(2,5-dimethyl-1H-pyrrol-1-yl)-1H-indole. bjbs.com.br
Post-N-Alkylation Functionalization of the Indole Core (e.g., to 1-(4-Chlorobutyl)-1H-indole-2,3-dione)
Another synthetic route involves modifying the indole ring after the 4-chlorobutyl group has been installed. A significant transformation is the oxidation of this compound to its corresponding 2,3-dione, also known as N-(4-chlorobutyl)isatin. icm.edu.pl Isatin (B1672199) and its N-substituted derivatives are valuable precursors for a wide range of biologically active compounds.
A convenient and efficient method for this conversion is the oxidation of the 1-alkylindole using an N-bromosuccinimide (NBS) and dimethyl sulfoxide (DMSO) reagent system. semanticscholar.orgresearchgate.netmdpi.com In this one-pot procedure, the 1-alkylindole is treated with NBS in anhydrous DMSO. The mixture is heated, leading to the oxidation of the 2- and 3-positions of the indole ring to form the desired 1-alkyl-1H-indole-2,3-dione. semanticscholar.orgresearchgate.net This method is generally applicable for converting various 1-alkylindoles into their corresponding isatin derivatives in good yields. researchgate.net
Optimization of Synthetic Pathways and Process Intensification
Improving the efficiency, cost-effectiveness, and environmental footprint of synthetic routes is a critical aspect of chemical manufacturing. Several strategies have been developed to optimize the synthesis of indole derivatives, including those related to this compound.
Microwave-Assisted Synthesis: Microwave irradiation has been successfully employed to accelerate Fischer indole syntheses. Using a catalyst like p-toluenesulfonic acid (p-TSA) under microwave conditions can dramatically reduce reaction times from hours to minutes and increase product yields.
Continuous Flow Processes: For specific steps, such as the reduction of a ketone to a methylene (B1212753) group (e.g., converting a 3-acylindole to a 3-alkylindole), continuous flow technology offers significant advantages. A flow process for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to 3-(4-chlorobutyl)-1H-indole-5-carbonitrile has been developed, enabling better process control and scalability.
Optimized Fischer Indolization: The Fischer indole synthesis is a cornerstone of indole chemistry. Its optimization for industrial-scale production is crucial. One such optimization involves a two-phase reaction system for the cyclization step, which can help manage the degradation of acid-sensitive products like haloalkyl-indoles. A patented method for synthesizing 3-(4-chlorobutyl)-5-cyanoindole involves a Fischer indole ring-closing reaction between 4-cyanophenylhydrazine hydrochloride and 1,1-dimethoxy-6-chlorohexane in an alcohol-water solvent system, noted for its mild conditions and high yield.
Table 2: Strategies for Synthetic Optimization
| Strategy | Description | Example Application | Source(s) |
| Telescopic Synthesis | Combining multiple reaction steps into a single pot without isolating intermediates. | Synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile. | ddtjournal.com |
| Microwave-Assisted Synthesis | Using microwave energy to heat reactions, leading to faster rates and often higher yields. | Fischer indole synthesis in the presence of p-TSA catalyst. | |
| Continuous Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch reactor for better control. | Reductive deoxygenation of a 3-(4-chlorobutanoyl)indole derivative. | |
| Optimized Reaction Conditions | Fine-tuning parameters like solvent systems (e.g., two-phase) and reagents for improved yield and purity. | Two-phase Fischer indolization; use of mixed alcohol-water solvent. |
Chemical Reactivity and Transformation of 1 4 Chlorobutyl Indole
Reactions Involving the Indole (B1671886) Nitrogen Atom
While the nitrogen atom in 1-(4-chlorobutyl)indole is already alkylated, its reactivity is analogous to other N-substituted indoles. The lone pair of electrons on the nitrogen atom contributes to the aromaticity of the indole ring, making it generally non-basic and less available for protonation. youtube.com Unlike N-H indoles, it cannot be easily deprotonated to form an anion for subsequent reactions. youtube.com
However, the indole nitrogen plays a crucial role in directing the reactivity of the entire molecule. In certain specialized cases, such as with N-hydroxyindoles, the nitrogen atom can be part of a leaving group, enabling unprecedented nucleophilic substitution reactions directly on the N-1 position. clockss.orgcore.ac.ukresearchgate.net For a standard N-alkyl indole like this compound, direct reactions involving the breaking of the N-C bond are uncommon under typical conditions and require harsh reagents or specific activating groups. The primary influence of the N-butyl group is electronic and steric, modulating the reactivity of the indole ring itself.
Furthermore, the nitrogen atom can be involved in coordination with metal catalysts in certain C-H activation or functionalization reactions, although the primary reactivity remains with the carbon atoms of the heterocyclic ring. nih.govorganic-chemistry.org
Reactions Involving the Terminal Chloride of the Butyl Side Chain
The 4-chlorobutyl side chain provides a key electrophilic center at the terminal carbon atom, which is a primary alkyl chloride. This functional group is highly susceptible to a variety of transformations, most notably nucleophilic substitution and intramolecular cyclization.
The terminal chloride of this compound is an excellent leaving group, readily displaced by a wide range of nucleophiles in classic SN2 reactions. khanacademy.org This pathway allows for the introduction of diverse functionalities at the end of the butyl chain, making it a versatile synthetic handle. The reaction proceeds via a backside attack by the nucleophile on the carbon atom bearing the chlorine, leading to an inversion of stereochemistry if the center were chiral.
Common nucleophiles that can be employed include:
Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively.
Azides: Sodium azide (B81097) can be used to introduce an azido (B1232118) group, which can be subsequently reduced to a primary amine or used in click chemistry.
Cyanides: Nucleophilic attack by cyanide salts (e.g., NaCN, KCN) extends the carbon chain by one and introduces a nitrile group, which is a versatile precursor for carboxylic acids, amines, and amides.
Alkoxides and Phenoxides: Reaction with sodium or potassium salts of alcohols or phenols yields the corresponding ethers.
Thiolates: Thiolates readily displace the chloride to form thioethers.
Carboxylates: Carboxylate anions can be used to form ester linkages.
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Amine (Secondary) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | Alkyl Azide |
| Cyanide | Potassium Cyanide (KCN) | Nitrile |
| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Primary Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
One of the most significant reactions of this compound is its ability to undergo intramolecular cyclization. In this reaction, the electron-rich indole ring acts as an internal nucleophile, attacking the electrophilic terminal carbon of the chlorobutyl chain. This process is a form of intramolecular Friedel-Crafts alkylation and is a powerful method for constructing fused polycyclic systems. masterorganicchemistry.comchemtube3d.com
The cyclization is typically promoted by a Lewis acid (e.g., AlCl₃, FeCl₃, TiCl₄), which coordinates to the terminal chlorine atom, making it a better leaving group and enhancing the electrophilicity of the terminal carbon. The nucleophilic attack can originate from two positions on the indole ring:
Attack from C-2: While the C-3 position is generally more nucleophilic, attack from C-2 can occur, particularly if the C-3 position is blocked. This would lead to the formation of a seven-membered ring fused to the [b] face of the indole.
Attack from C-3: This is the more common pathway due to the higher electron density at the C-3 position of the indole nucleus. youtube.com Attack from C-3 results in the formation of a six-membered ring, leading to a tetrahydro-γ-carboline derivative. The reaction proceeds through a spirocyclic intermediate where the aromaticity of the benzene (B151609) ring is maintained. chemtube3d.com
This intramolecular cyclization is a key step in the synthesis of various biologically active alkaloids and related compounds containing the γ-carboline framework.
Chemical Modifications of the Butyl Chain (e.g., Oxidation, Reduction)
Beyond substitution and cyclization, the butyl chain itself can be chemically modified, although these transformations are less common for this specific substrate.
Oxidation: The alkyl side chains of aromatic compounds can be oxidized under strong conditions. For alkylbenzenes, reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can oxidize a side chain to a carboxylic acid, provided there is at least one benzylic hydrogen. libretexts.orgpearson.comopenstax.org In the case of this compound, the butyl chain is attached to a nitrogen atom, not a benzene ring carbon, so it lacks a traditional benzylic position. Direct oxidation of the alkyl chain to a carboxylic acid is therefore challenging and would likely require harsh conditions that could degrade the indole ring. Selective oxidation of the side chain on 3-alkylindoles has been reported, but this typically targets the position adjacent to the indole ring. acs.org
Reduction: The terminal chloride can be removed via reductive dehalogenation. This can be achieved using various methods, including catalytic hydrogenation (e.g., H₂, Pd/C), or with reducing metals. libretexts.orgorganic-chemistry.org These reactions would convert this compound into 1-butylindole.
Transformations of the Indole Ring System
The indole ring in this compound is electron-rich and undergoes electrophilic aromatic substitution preferentially at the C-3 position. youtube.com The N-1 alkyl substituent does not significantly alter this inherent reactivity.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) onto the indole ring, almost exclusively at the C-3 position. The reagents are typically phosphorus oxychloride (POCl₃) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF), which form the electrophilic Vilsmeier reagent. jk-sci.comnrochemistry.comchemistrysteps.com This provides this compound-3-carbaldehyde, a key intermediate for further elaboration.
Mannich Reaction: This is a three-component reaction involving formaldehyde, a secondary amine (like dimethylamine), and the indole. It results in the introduction of an aminomethyl group at the C-3 position, forming a "Mannich base". wikipedia.orgadichemistry.comuobaghdad.edu.iqorganic-chemistry.org The product would be 1-(4-chlorobutyl)-3-((dimethylamino)methyl)indole.
Friedel-Crafts Alkylation/Acylation: The indole ring can react with other electrophiles, such as alkyl halides or acyl chlorides, in the presence of a Lewis acid catalyst to introduce alkyl or acyl groups at C-3. nih.govmdpi.comrsc.org Care must be taken to avoid competing intramolecular cyclization.
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used to introduce a halogen atom at the C-3 position. nih.gov
Ring-Opening Transformations: Under specific conditions with certain reagents, the indole ring itself can undergo cleavage and rearrangement to form other heterocyclic systems, such as pyrazoles. nih.gov
Applications in Organic Synthesis As a Building Block
Utilization as a Precursor in Multi-Step Organic Synthesis
1-(4-Chlorobutyl)indole serves as an excellent starting point in multi-step synthetic sequences. The compound itself is typically prepared via the N-alkylation of indole (B1671886) with a suitable four-carbon electrophile, such as 1-bromo-4-chlorobutane (B103958). Once formed, the terminal alkyl chloride provides a reactive handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups at the terminus of the butyl chain, extending the molecular framework and setting the stage for subsequent transformations.
The chloro group can be displaced by a wide range of nucleophiles, effectively transforming the molecule into a new, more complex intermediate. This reactivity is central to its role as a precursor.
Table 1: Representative Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Azide (B81097) | Sodium Azide (NaN₃) | Alkyl Azide |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Amine | Ammonia, Primary/Secondary Amines | Primary/Secondary/Tertiary Amine |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Thioether |
These subsequent intermediates can then be carried forward through additional synthetic steps, demonstrating the role of this compound as a foundational element in a longer synthetic strategy.
Role in the Construction of Complex Indole-Containing Scaffolds
The bifunctional nature of this compound is particularly advantageous for the construction of complex, polycyclic scaffolds containing the indole moiety. The chlorobutyl chain can act as a tether, allowing for intramolecular cyclization reactions where the indole nucleus serves as the nucleophile.
In the presence of a Lewis acid or under appropriate conditions, an intramolecular Friedel-Crafts-type alkylation can be induced. The electrophilic carbon of the chlorobutyl chain can be attacked by the electron-rich C3 or C2 positions of the indole ring. This cyclization results in the formation of a new six-membered ring, leading to tetracyclic structures. Such strategies are fundamental in the synthesis of various indole alkaloids. nih.govnih.gov
Intramolecular C3-Alkylation: Forms a pyrido[1,2-a]indole-type fused system.
Intramolecular C2-Alkylation: Can lead to alternative fused ring systems, expanding the structural diversity accessible from this single precursor.
This ability to forge new rings in a controlled manner makes this compound a key building block for creating the core structures of architecturally complex natural products and their analogs. derpharmachemica.comorganic-chemistry.org
Intermediate for Structurally Diverse Molecules (e.g., 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile in synthesis of intermediates for advanced compounds)
While this compound is a valuable N-substituted building block, its isomer, 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile, serves as a prominent example of how the chlorobutyl indole motif functions as a critical intermediate in pharmaceutical synthesis. This specific compound is a key intermediate in the synthesis of Vilazodone, an antidepressant medication. researchgate.nettandfonline.com
The synthesis of Vilazodone relies on the carefully orchestrated assembly of molecular fragments, and 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile provides the core indole structure with a reactive side chain necessary for the final coupling step. Its preparation is often achieved via methods like the Fischer indole synthesis, which constructs the indole ring itself. tandfonline.com Once synthesized, this intermediate's terminal chloride is exploited in a nucleophilic substitution reaction with 5-(piperazin-1-yl)benzofuran-2-carboxamide (B143904) to complete the assembly of the Vilazodone molecule.
Table 2: Properties of 3-(4-Chlorobutyl)-1H-indole-5-carbonitrile
| Property | Value |
|---|---|
| CAS Number | 143612-79-7 |
| Molecular Formula | C₁₃H₁₃ClN₂ |
| Molecular Weight | 232.71 g/mol |
| Appearance | White to off-white powder |
| Role | Key intermediate for Vilazodone |
The industrial-scale production of this intermediate has been optimized to ensure high yield and purity, underscoring its importance in the pharmaceutical field. google.com
Strategic Integration in Retrosynthetic Analysis
In the strategic planning of an organic synthesis, known as retrosynthetic analysis, chemists work backward from the complex target molecule to identify simple, commercially available starting materials. This compound is often identified as a key "synthon" or building block during this process for targets containing an N-alkylated indole core or a fused ring system derived from it.
Two common retrosynthetic disconnections lead to this compound:
C-N Bond Disconnection: For a target molecule containing an indole nitrogen attached to a functionalized butyl chain, the first logical disconnection is at the indole N1-C bond. This simplifies the target into two smaller fragments: the indole nucleus and a 4-chlorobutyl-R electrophile. This identifies this compound as the practical precursor that joins the indole to the side chain.
Fused Ring Disconnection: If the target molecule contains a tetracyclic system where a six-membered ring is fused across the N1 and C2/C3 positions of the indole, a key retrosynthetic step is to break one of the newly formed C-C bonds of that ring. This disconnection reveals the linear precursor, this compound, highlighting its role as a strategic component for intramolecular cyclization strategies.
This approach simplifies complex polycyclic structures back to a manageable and versatile starting material, demonstrating the strategic importance of this compound in the design of efficient synthetic routes toward complex indole alkaloids and related compounds. lboro.ac.uk
Advanced Analytical Techniques for Structural Elucidation and Purity Assessment of 1 4 Chlorobutyl Indole
Spectroscopic Characterization Methods
Spectroscopic methods provide detailed information about the molecular structure, bonding, and functional groups present in 1-(4-Chlorobutyl)indole.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the structure. clockss.org
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole (B1671886) ring and the aliphatic protons of the chlorobutyl chain.
The aromatic region (typically δ 6.5-7.7 ppm) will display signals corresponding to the five protons on the indole nucleus. hmdb.ca The proton at the C2 position typically appears as a triplet, while the C3 proton shows a triplet as well. The protons on the benzene (B151609) ring (C4, C5, C6, C7) exhibit complex splitting patterns due to mutual coupling. clockss.org
The aliphatic region will show signals for the eight protons of the 4-chlorobutyl group. The methylene (B1212753) group attached to the indole nitrogen (N-CH₂) is expected to be a triplet deshielded by the nitrogen atom. The terminal methylene group attached to the chlorine atom (Cl-CH₂) will also appear as a triplet, shifted downfield due to the electronegativity of chlorine. docbrown.info The two central methylene groups (-CH₂-CH₂-) will likely appear as overlapping multiplets. docbrown.info
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Indole H-4/H-7 | ~7.6 | d | ~8.0 |
| Indole H-5/H-6 | ~7.1-7.2 | m | - |
| Indole H-2 | ~7.0 | d | ~3.1 |
| Indole H-3 | ~6.5 | d | ~3.1 |
| N-CH₂- | ~4.2 | t | ~7.0 |
| Cl-CH₂- | ~3.6 | t | ~6.5 |
| -CH₂-CH₂- (internal) | ~1.9-2.1 | m | - |
Note: Data is predicted based on the analysis of indole and 1-chlorobutane (B31608) spectra. Actual values may vary. hmdb.cadocbrown.info
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The spectrum for this compound would show eight signals for the indole ring carbons and four signals for the chlorobutyl chain carbons. researchgate.net The chemical shifts are influenced by the electronic environment of each carbon atom. Aromatic carbons typically resonate between 110-140 ppm, while aliphatic carbons attached to heteroatoms appear in the 30-50 ppm range. researchgate.net
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. wikipedia.org
For this compound, the molecular ion peak [M]⁺ would be expected at m/z corresponding to its molecular weight (C₁₂H₁₄ClN). A characteristic isotopic pattern for the chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) would be a key identifier. docbrown.info
Electron ionization (EI) would likely induce fragmentation. Common fragmentation pathways include:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the indole nitrogen, leading to the loss of a propyl chloride radical. miamioh.edu
Loss of a chlorine radical: Formation of a [M-Cl]⁺ ion.
Cleavage of the butyl chain: Resulting in various fragment ions, such as the stable tropylium-like ion from the indole moiety. libretexts.org
Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Proposed Fragment Ion | Significance |
| 207/209 | [C₁₂H₁₄ClN]⁺ | Molecular Ion (M⁺) with Cl isotope pattern |
| 130 | [C₈H₆N-CH₂]⁺ | Indolyl-methyl cation (base peak) |
| 117 | [C₈H₇N]⁺ | Indole radical cation |
| 77 | [C₄H₈Cl]⁺ | Chlorobutyl cation |
Note: Fragmentation is predicted based on general mass spectrometry principles. docbrown.infolibretexts.org
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions of its bonds. It is a valuable tool for identifying the functional groups present. libretexts.org
The IR spectrum of this compound would exhibit characteristic absorption bands for the indole ring and the alkyl chloride functionality.
Aromatic C-H stretching: Peaks typically appear above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: Bands are observed in the 2850-2960 cm⁻¹ region. libretexts.org
Aromatic C=C stretching: These appear in the 1450-1600 cm⁻¹ region, characteristic of the indole ring. researchgate.net
C-N stretching: A peak for the aryl-N bond can be expected around 1300-1360 cm⁻¹.
C-Cl stretching: A strong absorption band in the fingerprint region, typically between 600-800 cm⁻¹, indicates the presence of the chloroalkane group. libretexts.org
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium-Weak |
| 2960-2850 | Aliphatic C-H Stretch | Medium-Strong |
| 1600-1450 | Aromatic C=C Stretch | Medium |
| 1360-1300 | Aryl C-N Stretch | Medium |
| 800-600 | C-Cl Stretch | Strong |
Note: Peak positions are approximate and based on typical functional group frequencies. libretexts.orgresearchgate.net
Chromatographic Separation and Analysis
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile compounds like N-alkylated indoles. A reversed-phase HPLC method is typically employed.
Stationary Phase: A C18 (octadecylsilyl) column is commonly used, which separates compounds based on their hydrophobicity.
Mobile Phase: A gradient mixture of an aqueous solvent (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol) is used to elute the compound.
Detection: A UV detector is suitable for analysis, as the indole ring possesses a strong chromophore that absorbs UV light, typically around 220 nm and 280 nm.
The retention time of this compound would depend on the specific conditions, but its purity can be determined by integrating the area of its corresponding peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. This compound has sufficient volatility to be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. nih.gov
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a polysiloxane-based stationary phase (e.g., DB-5 or HP-5ms), is generally suitable for separating indole derivatives. researchgate.net
Carrier Gas: An inert gas like helium or nitrogen is used.
Temperature Program: A temperature gradient is typically employed, starting at a lower temperature and ramping up to ensure good separation of any potential impurities from the main compound peak.
Detection: A Flame Ionization Detector (FID) provides quantitative data based on the amount of substance, while a Mass Spectrometer (MS) detector provides structural information, confirming the identity of the peak as this compound by its mass spectrum. nih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. rsc.org It is an indispensable tool for the analysis of this compound, allowing for both its identification in complex mixtures and the assessment of its purity.
In a typical LC-MS analysis of this compound, a reversed-phase C18 column is employed for separation. nih.gov The mobile phase often consists of a gradient mixture of an organic solvent, such as methanol (B129727) or acetonitrile, and water containing a small percentage of an acid like formic acid to facilitate protonation. nih.gov The compound is separated from impurities based on its polarity, with the retention time being a key identifying characteristic under specific chromatographic conditions.
Following separation, the eluent is introduced into the mass spectrometer. Atmospheric pressure chemical ionization (APCI) has been shown to be an effective ionization method for indole and its derivatives, as it is well-suited for non-polar molecules that are not easily ionized by other techniques like electrospray ionization (ESI). nih.gov In positive ion mode, this compound is protonated to form the pseudomolecular ion [M+H]⁺. The mass analyzer then determines the mass-to-charge ratio (m/z) of this ion, which should correspond to the calculated molecular weight of the compound. For this compound (C₁₂H₁₄ClN), the expected m/z for the [M+H]⁺ ion would be approximately 208.09.
Tandem mass spectrometry (MS/MS) can be used for further structural confirmation. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation, generating a characteristic fragmentation pattern that provides structural insights into the molecule.
Table 1: Representative LC-MS Data for this compound
| Parameter | Value/Description |
|---|---|
| Chromatographic Column | Synergi Fusion C18 nih.gov |
| Mobile Phase | Gradient of 0.1% Formic Acid in Water (A) and Methanol (B) nih.gov |
| Ionization Mode | APCI, Positive nih.gov |
| Precursor Ion [M+H]⁺ | m/z 208.09 |
| Major Fragment Ions | m/z 130.07 (Indole-CH₂⁺), m/z 117.06 (Indole nucleus) |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture. wikipedia.org For this compound, it serves as an excellent method for monitoring the progress of its synthesis, identifying the presence of impurities, and determining an appropriate solvent system for larger-scale purification like column chromatography. wikipedia.org
The stationary phase is typically a thin layer of silica (B1680970) gel coated on a plate. akjournals.com A small spot of the sample solution is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase ascends the plate via capillary action, and separation occurs based on the differential partitioning of the compound and any impurities between the stationary and mobile phases. wikipedia.org
Due to the N-alkylated indole structure, a mobile phase of intermediate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, is often effective. After development, the plate is dried and the separated spots are visualized. Since this compound is colorless, visualization is typically achieved by exposing the plate to ultraviolet (UV) light (at 254 nm), where the indole ring will absorb the light and appear as a dark spot against a fluorescent background. akjournals.com
The purity of the sample is assessed by the presence of a single spot. The retention factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a given compound in a specific solvent system.
Table 2: Hypothetical TLC Parameters for this compound
| Parameter | Description |
|---|---|
| Stationary Phase | Silica Gel 60 F₂₅₄ akjournals.com |
| Mobile Phase | Ethyl Acetate/Hexane (e.g., 20:80 v/v) |
| Visualization | UV Lamp (λ = 254 nm) |
| Expected Rf Value | ~0.45 (Varies with exact solvent system) |
| Observation | A single, well-defined spot indicates high purity. |
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is used to confirm the empirical formula of a newly synthesized substance. For this compound, elemental analysis provides a crucial check on its atomic composition, verifying that it aligns with the molecular formula C₁₂H₁₄ClN.
The process involves combusting a precisely weighed sample of the purified compound in an excess of oxygen. The resulting combustion gases (CO₂, H₂O, and N₂) are collected and quantified. Chlorine content is determined by separate methods, such as titration after combustion. The experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine are then compared to the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's identity and high purity.
Table 3: Elemental Analysis Data for this compound (C₁₂H₁₄ClN)
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 69.39% | 69.35% ± 0.4% |
| Hydrogen (H) | 6.79% | 6.82% ± 0.4% |
| Chlorine (Cl) | 17.07% | 17.01% ± 0.4% |
| Nitrogen (N) | 6.74% | 6.76% ± 0.4% |
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique that provides information about the elemental composition and the chemical or electronic state of atoms within a material. acs.org While not routinely used for simple organic molecules, it can offer detailed insights into the electronic environment of the atoms in this compound.
In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be calculated. The binding energy is characteristic of the element and its specific chemical environment.
For this compound, XPS can distinguish between the different types of carbon atoms (aromatic carbons of the indole ring versus aliphatic carbons of the butyl chain). Furthermore, it provides distinct signals for the indole nitrogen (N 1s) and the chlorine atom (Cl 2p). Shifts in these binding energies compared to reference compounds can reveal information about the electronic structure and bonding within the molecule. units.it
Table 4: Expected Core-Level Binding Energies for this compound
| Element/Core Level | Expected Binding Energy (eV) | Information Provided |
|---|---|---|
| C 1s (Aromatic) | ~284.5 - 285.0 eV | Corresponds to C-C and C-H bonds in the indole ring. |
| C 1s (Aliphatic) | ~285.0 - 286.0 eV | Corresponds to C-C and C-H bonds in the butyl chain. |
| N 1s | ~399.0 - 401.0 eV | Characteristic of the nitrogen atom within the indole ring. |
| Cl 2p | ~200.0 - 202.0 eV | Characteristic of the chlorine atom in an alkyl chloride environment. |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. wikipedia.org The fundamental principle of EPR is analogous to that of Nuclear Magnetic Resonance (NMR), but it probes the magnetic moments of electrons rather than atomic nuclei. wikipedia.org
This compound, in its neutral, ground-state form, is a diamagnetic molecule. All of its electrons are paired in molecular orbitals. Consequently, it does not possess any unpaired electrons and is therefore "EPR-silent." Standard EPR spectroscopy is not a viable technique for the direct structural elucidation or purity assessment of this compound.
The technique would only become applicable if this compound were to be converted into a paramagnetic species, for example, through oxidation or reduction to form a radical cation or anion, or by being used as a ligand in a complex with a paramagnetic metal center. In such specific research contexts, EPR could provide valuable information about the distribution of the unpaired electron's spin density within the molecular structure. nih.gov However, for routine characterization, this method is not employed.
X-ray Crystallography (for crystalline derivatives)
X-ray Crystallography is the most definitive method for determining the precise three-dimensional atomic structure of a compound. The technique relies on the diffraction of X-rays by a single, well-ordered crystal. mdpi.com While this compound may be an oil or a low-melting solid at room temperature, making it difficult to crystallize, the technique is highly applicable to any of its solid, crystalline derivatives.
If a suitable single crystal can be grown, X-ray crystallography can provide an unambiguous determination of the molecular structure, including exact bond lengths, bond angles, and torsional angles. This data confirms the connectivity of the atoms and reveals the molecule's conformation in the solid state. Furthermore, the analysis of the crystal packing can provide insights into intermolecular interactions, such as van der Waals forces or potential weak hydrogen bonds. mdpi.com
The results of an X-ray crystallographic analysis are typically presented as a set of crystallographic data that defines the unit cell of the crystal and the positions of all atoms within it.
Table 5: Representative Crystallographic Data Obtainable for a Derivative of this compound
| Parameter | Example Data | Description |
|---|---|---|
| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |
| Space Group | P2₁/c | A specific symmetry group within the crystal system. |
| Unit Cell Dimensions | a, b, c (Å); β (°) | The lengths and angles defining the unit cell. |
| Bond Length (C-Cl) | ~1.78 Å | The measured distance between the carbon and chlorine atoms. |
| Bond Angle (C-N-C) | ~108° | The measured angle within the indole ring at the nitrogen atom. |
| Final R-factor | < 0.05 | An indicator of the quality and accuracy of the structural model. |
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies
While the N-alkylation of indole (B1671886) with 1,4-dichlorobutane (B89584) or similar reagents is a standard approach, future research should prioritize the development of more efficient, sustainable, and scalable synthetic methods. Classical methods often require harsh bases, hazardous solvents, and can lead to mixtures of N- and C-alkylated products, necessitating tedious purification.
Future research could explore:
Multicomponent Reactions (MCRs): Designing one-pot reactions that combine indole, a four-carbon synthon, and a chlorine source could provide a highly convergent and atom-economical route. Innovative MCRs could assemble the indole core and the chlorobutyl side chain simultaneously from simple precursors. rsc.org
Catalytic C-H Activation/Functionalization: Direct C-H functionalization of the indole nitrogen followed by alkylation presents a more elegant and efficient alternative to traditional deprotonation-alkylation sequences. Research into transition-metal or organocatalytic systems that can mediate this transformation under mild conditions is a promising direction.
Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and reaction control. Developing a flow process for the synthesis of 1-(4-chlorobutyl)indole would allow for precise temperature and pressure management, potentially minimizing side-product formation and enabling safer handling of reactive intermediates.
Phase-Transfer Catalysis (PTC): Refining PTC methods using environmentally benign catalysts can improve reaction efficiency and simplify product isolation. smolecule.com Exploring new-generation phase-transfer catalysts could enhance yields and selectivities in the N-alkylation of indole.
Expanding the Scope of Chemical Transformations of the Chlorobutyl Moiety
The chlorobutyl group is a versatile functional handle ripe for a wide array of chemical modifications. While its use in simple nucleophilic substitutions is established, a systematic exploration of its reactivity is far from complete.
Key areas for future investigation include:
Diverse Nucleophilic Substitutions: A comprehensive investigation into the reaction of this compound with a broad spectrum of nucleophiles is warranted. This could involve using azides (for subsequent click chemistry), thiols, secondary amines, and various carbon nucleophiles to generate a large library of novel indole derivatives for biological screening or materials science applications.
Intramolecular Cyclization Reactions: The four-carbon chain is perfectly suited for intramolecular cyclization reactions. For instance, treatment with a strong base could induce cyclization to form a pyrrolidino[1,2-a]indole ring system. Alternatively, Friedel-Crafts type intramolecular alkylation could lead to the formation of novel tetracyclic indole derivatives.
Conversion to Other Functional Groups: The terminal chloride can be transformed into other useful functional groups. For example, conversion to an aldehyde, carboxylic acid, or alcohol would significantly broaden the synthetic utility of the scaffold, allowing for its incorporation into more complex molecular architectures through well-established chemical transformations.
Metal-Catalyzed Cross-Coupling Reactions: Transforming the chloro group into an organometallic reagent (e.g., Grignard or organozinc) would open the door to a variety of cross-coupling reactions (e.g., Suzuki, Negishi), enabling the attachment of aryl, heteroaryl, or vinyl groups at the terminus of the butyl chain.
Investigation of Green Chemistry Approaches in Synthesis
Aligning the synthesis of this compound with the principles of green chemistry is a critical future objective. mdpi.com This involves minimizing waste, avoiding hazardous substances, and improving energy efficiency. rsc.orgejcmpr.com
Promising green chemistry avenues include:
Use of Green Solvents: Shifting from traditional volatile organic compounds (VOCs) like DMF or acetonitrile (B52724) to more environmentally friendly solvents such as water, ionic liquids, or deep eutectic solvents could dramatically reduce the environmental impact of the synthesis. beilstein-journals.org
Development of Recyclable Catalysts: Employing solid-supported acid or base catalysts could simplify the purification process and allow for catalyst recycling, thereby reducing waste and cost. nih.gov Heterogeneous catalysts, such as ion-exchange resins or functionalized silicas, are prime candidates for exploration. beilstein-journals.org
Alternative Energy Sources: The use of microwave irradiation or ultrasonication as alternative energy sources can often lead to significantly reduced reaction times, lower energy consumption, and improved product yields compared to conventional heating. researchgate.net
Biocatalysis: Exploring enzymatic routes for the N-alkylation of indole represents an exciting frontier. Identifying or engineering an enzyme capable of catalyzing this specific transformation would offer a highly selective and environmentally benign synthetic method operating under mild aqueous conditions.
| Parameter | Conventional Synthesis | Potential Green Approach |
| Solvent | Acetonitrile, DMF | Water, Ionic Liquids, Solvent-free beilstein-journals.orgnih.gov |
| Catalyst | Strong bases (e.g., NaH) | Recyclable solid acid/base catalysts, Biocatalysts nih.gov |
| Energy Input | Conventional heating (reflux) | Microwave, Ultrasound researchgate.net |
| Atom Economy | Moderate | High (e.g., via MCRs) rsc.org |
| Waste Generation | Solvent and reagent waste | Minimized through catalyst recycling and benign solvents |
Exploration of Advanced Applications in Materials Science and Chemical Biology as Molecular Probes
The unique structure of this compound makes it an attractive building block for advanced functional materials and specialized chemical tools. Its indole core possesses inherent electronic and photophysical properties, while the chlorobutyl chain provides a convenient point of attachment or further functionalization.
Future research should focus on:
Monomers for Conductive Polymers: The indole nucleus is an electroactive heterocycle. By transforming the chloro group into a polymerizable moiety (e.g., a vinyl or ethynyl (B1212043) group), this compound could serve as a monomer for the synthesis of novel conductive polymers. These materials could find applications in organic electronics, such as sensors or organic thin-film transistors. smolecule.com
Organic Light-Emitting Diodes (OLEDs): Indole derivatives are known to be components of materials used in OLEDs. The this compound scaffold could be elaborated into more complex structures with tailored photophysical properties (e.g., by attaching fluorescent or phosphorescent moieties) for use as emitters or host materials in OLED devices.
Molecular Probes and Biosensors: The chlorobutyl chain can act as a linker to attach the indole scaffold to biomolecules or fluorescent reporters. This would enable the development of molecular probes for biological imaging or sensing applications. For example, attaching a fluorophore could yield a probe to study environments of varying polarity within cells, leveraging the sensitivity of the indole fluorescence to its surroundings.
Functional Surface Modification: The reactive chloro group can be used to covalently attach the indole moiety to the surface of materials (e.g., silica (B1680970), gold nanoparticles, or polymer beads). This could be used to modify the surface properties of the material, for instance, to create stationary phases for chromatography or to functionalize nanoparticles for targeted drug delivery.
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorobutyl)indole, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis typically involves alkylation of 1H-indole with 1-bromo-4-chlorobutane under phase-transfer conditions. Key variables include:
- Catalyst : Tetrabutylammonium bromide (TBABr) enhances reaction efficiency by facilitating nucleophilic substitution .
- Solvent : Dry DMF is preferred for its polarity and ability to stabilize intermediates.
- Base : KOH is critical for deprotonating the indole nitrogen.
- Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
Optimization should involve monitoring progress via TLC or HPLC and characterizing the product using H/C NMR to confirm substitution at the indole N1 position .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
- Methodological Answer : Combine spectroscopic and computational techniques:
- Spectroscopy : H NMR (e.g., upfield shifts for the chlorobutyl chain protons) and IR (C-Cl stretching at ~550–650 cm) provide primary validation .
- Single-Crystal XRD : Resolves ambiguities in regiochemistry, though crystallization may require tailored solvent systems .
- Cross-Validation : Compare experimental NMR data with DFT-calculated chemical shifts to resolve conflicts, especially for sterically hindered derivatives .
Advanced Research Questions
Q. What reaction mechanisms govern the functionalization of this compound, and how do substituents influence reactivity?
- Methodological Answer :
- Nucleophilic Substitution : The chlorobutyl chain undergoes SN2 reactions with amines or alkoxides, but steric hindrance near the indole core may slow kinetics. Use kinetic studies (e.g., variable-temperature NMR) to map transition states .
- Electrophilic Aromatic Substitution : The indole C3 position is electrophilic. Introduce substituents via Friedel-Crafts alkylation, noting that electron-withdrawing groups (e.g., Cl) on the butyl chain may reduce reactivity .
- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) require protection of the indole nitrogen to prevent catalyst poisoning .
Q. How should researchers address contradictory spectral data during structural elucidation?
- Methodological Answer :
- Scenario : Conflicting C NMR signals for the chlorobutyl chain.
- Resolution :
Variable Solvent NMR : Test in DMSO-d6 vs. CDCl3 to identify solvent-induced shifts.
2D NMR (HSQC, HMBC) : Confirm connectivity between the indole ring and butyl chain.
DFT Optimization : Compare computed bond lengths/angles with XRD data to validate proposed conformers .
- Case Study : Discrepancies in aromatic proton splitting may arise from dynamic effects; use VT-NMR to detect rotational barriers .
Q. What strategies are effective for probing structure-activity relationships (SAR) in this compound derivatives?
- Methodological Answer :
- Analog Synthesis : Systematically modify the indole core (e.g., introduce electron-donating/withdrawing groups at C5/C6) and the chlorobutyl chain (e.g., replace Cl with F or Br) .
- Biological Assays : Test derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR to quantify binding affinity.
- Computational SAR : Perform molecular docking (AutoDock Vina) and MD simulations to correlate substituent effects with binding pocket interactions .
Q. How can computational chemistry enhance the design of this compound-based probes?
- Methodological Answer :
- DFT Applications :
- Reactivity Prediction : Calculate Fukui indices to identify nucleophilic/electrophilic sites for targeted modifications .
- MEP Analysis : Map electrostatic potentials to predict hydrogen-bonding interactions with biological targets .
- QSPR Models : Train models using experimentally measured logP and pKa values to forecast solubility and bioavailability of novel derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
